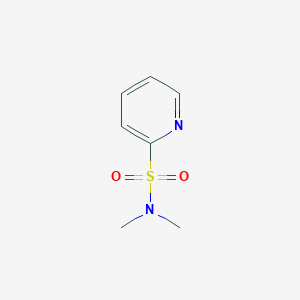![molecular formula C6H2ClF3N4 B2682304 7-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1784550-62-4](/img/structure/B2682304.png)
7-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in various fields of scientific research This compound is characterized by the presence of a chloro group at the 7-position and a trifluoromethyl group at the 2-position on the triazolo[1,5-a]pyrimidine ring system
Mechanism of Action
Target of Action
The primary target of the compound 7-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is the Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within cells .
Biochemical Pathways
The compound this compound affects the ERK signaling pathway . This pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and survival . The compound exhibits significant inhibitory effects on this pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .
Pharmacokinetics
These properties can help predict the observed antitumor activity .
Result of Action
The action of this compound leads to significant molecular and cellular effects. It induces cell apoptosis and G2/M phase arrest, and regulates cell cycle-related and apoptosis-related proteins in cells . This results in the inhibition of cell growth and colony formation .
Biochemical Analysis
Biochemical Properties
7-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine has been found to interact with the enzyme cyclin-dependent kinase 2 (CDK2) . CDK2 is a key component in cell proliferation, and inhibition of this enzyme is an appealing target for cancer treatment . The compound’s interaction with CDK2 suggests a potential role in biochemical reactions involving cell proliferation .
Cellular Effects
In cellular studies, this compound has shown to inhibit the growth of various cell lines . It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cells, and moderate activity against HepG-2 cells . This suggests that the compound could influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with CDK2 . It has been found to inhibit the enzymatic activity of CDK2/cyclin A2, suggesting that it exerts its effects at the molecular level through enzyme inhibition . Molecular docking simulations have confirmed a good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .
Metabolic Pathways
Given its interaction with CDK2, it may be involved in pathways related to cell cycle regulation .
Subcellular Localization
Given its interaction with CDK2, it may be localized in areas of the cell where this enzyme is present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-1,2,4-triazole with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine. This intermediate is then subjected to cyclization with 2,4-dichloropyrimidine under reflux conditions to yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 7-position can be substituted with different nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: It can also undergo cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides are commonly used nucleophiles for substitution reactions.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), and ethanol are frequently used solvents.
Catalysts: Transition metal catalysts such as palladium and copper can facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 7-amino-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine, while reaction with a thiol can produce 7-thio-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine .
Scientific Research Applications
Chemistry
In chemistry, 7-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it a valuable intermediate in the development of new synthetic methodologies .
Biology and Medicine
This compound has shown potential in medicinal chemistry, particularly as an anti-cancer and anti-malarial agent. Studies have demonstrated its ability to inhibit specific enzymes and pathways involved in the proliferation of cancer cells and the survival of malaria parasites .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials with unique properties. Its stability and reactivity make it suitable for various applications, including the formulation of pesticides and the synthesis of advanced materials .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
- 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine derivatives
Uniqueness
Compared to similar compounds, 7-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both the chloro and trifluoromethyl groups enhances its stability and ability to interact with biological targets, making it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
7-chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N4/c7-3-1-2-11-5-12-4(6(8,9)10)13-14(3)5/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVIQKVYHBUSRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC(=N2)C(F)(F)F)N=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
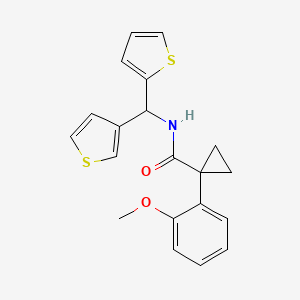
![7-(4-chlorophenyl)-1-methyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2682226.png)
![{[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(thiophen-2-yl)methylidene]amine hydrochloride](/img/structure/B2682228.png)
![N-benzyl-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxo-N-(propan-2-yl)acetamide](/img/structure/B2682229.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2682230.png)
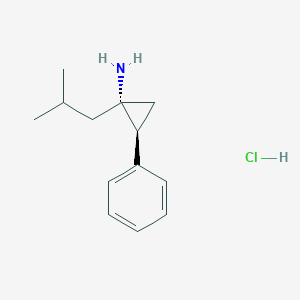
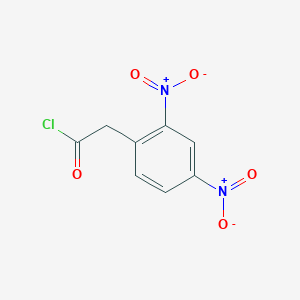
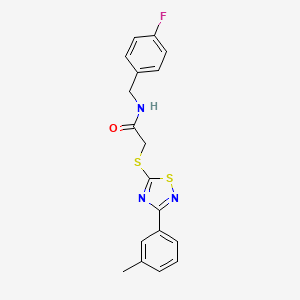
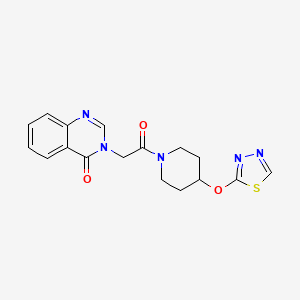
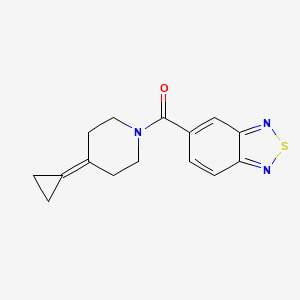
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone](/img/structure/B2682238.png)
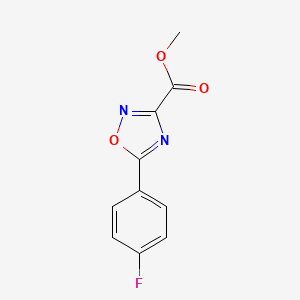
![N-(2,5-dichlorophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2682242.png)
